[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Brand Name: Vulcanchem
CAS No.: 113473-32-8
VCID: VC20877134
InChI: InChI=1S/C15H22O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-11H,7-8H2,1-5H3/t10-,11+/m1/s1
SMILES: CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol

[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate

CAS No.: 113473-32-8

Cat. No.: VC20877134

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate - 113473-32-8

Specification

CAS No. 113473-32-8
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C15H22O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-11H,7-8H2,1-5H3/t10-,11+/m1/s1
Standard InChI Key NJIUSKQTOGHXSZ-MNOVXSKESA-N
Isomeric SMILES CC1([C@@H]2C[C@H]1C(=O)C=C2COC(=O)C(C)(C)C)C
SMILES CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C
Canonical SMILES CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator